N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide

Antiarrhythmic Rescue Therapy Ventricular Fibrillation Clinical Pharmacology

N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide (CAS 1976-21-2), also known as bretylium iodide, is a bromobenzyl quaternary ammonium cation paired with an iodide counterion. It is a class III antiarrhythmic agent (Vaughan Williams classification) with a unique dual mechanism: it selectively accumulates in peripheral adrenergic neurons via the noradrenaline transporter to inhibit neurotransmitter release, while also directly blocking voltage-gated potassium channels in cardiac myocytes.

Molecular Formula C11H17BrIN
Molecular Weight 370.07 g/mol
CAS No. 1976-21-2
Cat. No. B12907383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide
CAS1976-21-2
Molecular FormulaC11H17BrIN
Molecular Weight370.07 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)CC1=CC=CC=C1Br.[I-]
InChIInChI=1S/C11H17BrN.HI/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1
InChIKeyKFPUIXFLGYGWNG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide Remains a Niche Procurement Priority Over Generic Antiarrhythmics


N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide (CAS 1976-21-2), also known as bretylium iodide, is a bromobenzyl quaternary ammonium cation paired with an iodide counterion [1]. It is a class III antiarrhythmic agent (Vaughan Williams classification) with a unique dual mechanism: it selectively accumulates in peripheral adrenergic neurons via the noradrenaline transporter to inhibit neurotransmitter release, while also directly blocking voltage-gated potassium channels in cardiac myocytes [2]. Unlike most other antiarrhythmics that primarily modulate ion channels, bretylium's neuronal targeting provides a distinct pharmacological profile that cannot be replicated by simple potassium channel blockers like amiodarone or sotalol, explaining its continued utility in research on sympathetic nervous system function and in specific clinical scenarios.

Why Substituting Bretylium Iodide with Other Quaternary Ammonium Salts Compromises Research and Therapeutic Outcomes


Generic substitution of N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide with other adrenergic neuron blockers or class III antiarrhythmics is not scientifically sound due to its unique dual pharmacokinetic and pharmacodynamic profile. Unlike guanethidine, which causes a distinct pattern of sympathetic blockade, or the analog UM-360, which lacks adrenergic effects, bretylium's specific combination of neuronal persistence and direct cardiac action results in a therapeutic effect that is quantitatively and qualitatively different. Furthermore, the iodide counterion is not an interchangeable component; its role is critical for specific analytical quantification methods [1], meaning that substituting with a tosylate or chloride salt can directly invalidate established research protocols. The molecular structure's 2-bromobenzyl group is also a critical determinant of its biological activity, with even a simple halogen substitution to iodine (as in UM-360) leading to a complete loss of the initial sympathomimetic and subsequent adrenergic blocking properties [2].

Quantitative Evidence Differentiating N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide for Scientific Procurement Decisions


Superior Efficacy in Treatment-Resistant Ventricular Tachycardia and Fibrillation Over Standard Antiarrhythmics

In a meta-analysis of four clinical studies involving 85 patients with ventricular tachycardia (VT) or ventricular fibrillation (VF) resistant to DC shocks and other antiarrhythmics including lidocaine, intravenous N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium (bretylium) at 5 mg/kg achieved a 72% success rate in acute termination of the arrhythmia, with 36% of patients surviving to hospital discharge [1]. This represents a 72-percentage-point improvement over the 0% efficacy of all prior failed therapies in this specific treatment-resistant population, demonstrating a unique therapeutic niche where no other agent was effective.

Antiarrhythmic Rescue Therapy Ventricular Fibrillation Clinical Pharmacology

Differential Adrenergic Profile Relative to the Close Iodinated Analog UM-360

In a direct comparative study in anesthetized dogs, N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium (bretylium) produced a biphasic cardiovascular response consisting of an initial sympathomimetic effect followed by a blockade of cardiac responses to sympathetic nerve stimulation [1]. In contrast, its structural analog UM-360 (o-iodobenzyl trimethylammonium chloride) produced no adrenergic stimulation or blockade of sympathetic neuronal activity, despite also providing an antifibrillatory effect [1]. This confirms that the bromine atom at the ortho position is not a simple halogen placeholder but is essential for the compound's interaction with the sympathetic nervous system.

Adrenergic Pharmacology Sympathetic Nervous System Drug Mechanism

Unique Kinetic Profile of Noradrenaline Transporter-Mediated Uptake Versus Endogenous Substrate

Studies using 3H-bretylium iodide in rat heart atrium revealed that its active uptake follows Michaelis-Menten kinetics with an apparent Km of 3 × 10⁻⁶ M [1]. This is a 10-fold lower affinity compared to the endogenous substrate (-)-noradrenaline, which has a Km of 3 × 10⁻⁷ M in the same tissue [1]. The inhibition constants (Ki) further confirm this relationship: bretylium inhibits noradrenaline uptake with a Ki of 7 × 10⁻⁶ M, while noradrenaline inhibits bretylium uptake with a Ki of 4 × 10⁻⁷ M [1]. The combination of lower affinity and lack of vesicular binding explains bretylium's prolonged, non-exocytotic accumulation in sympathetic nerve terminals, a kinetic feature not shared by most other sympatholytic agents.

Noradrenaline Transporter Uptake Kinetics Sympathetic Neuron

Essential Iodide Salt Form for Validated Gas Chromatographic Quantification in Biological Matrices

A validated gas chromatographic method for quantifying bretylium in plasma, urine, and myocardial tissue relies on the specific formation and extraction of the iodide salt. The analytical protocol requires that both bretylium and the internal standard UM-360 are isolated as their iodide salts before derivatization with sodium benzenethiolate [1]. This is a confirmed, reproducible element of the established methodology, achieving reliable quantification of bretylium at levels as low as 1 ng using electron-capture detection [1]. Using alternative salt forms like tosylate or chloride would deviate from the validated protocol and could compromise the formation kinetics of the 2-bromobenzyl phenyl thioether derivative.

Analytical Chemistry GC Assay Pharmacokinetics

Concentration-Dependent Neuronal Persistence Distinct from the Non-Persistent Analog 383C57

In a seminal study on the distribution of quaternary ammonium salts in the peripheral nervous system of cats, N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium (bretylium) and its chemical homolog o-bromobenzyltrimethylammonium iodide (383C57) both achieved comparable, selective accumulation in adrenergic neurons after subcutaneous administration [1]. However, only bretylium exhibited neuronal persistence, with high concentrations of the drug remaining in adrenergic structures when levels in other organs had fallen considerably [1]. The non-persistent accumulation of 383C57 correlated with its known feeble adrenergic blocking activity, while the pharmacological analog 172C58 showed much lower neuronal concentrations after an effective dose, despite being 10 times more potent on a mg/kg basis [1].

Adrenergic Neuron Drug Accumulation Sympathetic Ganglia

Validated Application Scenarios for Procuring N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide


Investigating Drug-Resistant Ventricular Fibrillation and Tachycardia in Preclinical Models

The compound's demonstrated 72% success rate in terminating treatment-resistant VT/VF after failure of lidocaine and multiple other antiarrhythmics [1] makes it an essential tool for in vivo studies of refractory cardiac arrhythmias. Researchers can use it to establish positive control groups for novel antiarrhythmic agents or to study the mechanisms underlying drug resistance.

Mechanistic Studies of Adrenergic Neuron Blockade and Sympathetic Nervous System Function

The unique biphasic adrenergic profile—initial sympathomimetic effect followed by prolonged neuronal blockade—is absent in the close analog UM-360 [1]. This makes bretylium iodide the required probe for dissecting the role of peripheral sympathetic neurons in cardiovascular regulation, pain signaling, and other autonomically-modulated processes.

Quantitative Bioanalysis of Bretylium in Pharmacokinetic and Tissue Distribution Studies

The validated GC method for quantifying bretylium in plasma, urine, and myocardial tissue at a sensitivity of 1 ng explicitly requires the iodide salt form for derivatization and analysis [1]. Laboratories conducting such studies must procure the iodide salt to ensure methodological compliance and inter-study data comparability.

Structure-Activity Relationship (SAR) Studies on Quaternary Ammonium Antiarrhythmics

The distinct pharmacological profiles of bretylium versus its close structural analogs—383C57's lack of persistence and UM-360's lack of adrenergic activity despite shared quaternary ammonium structures [1]—position bretylium iodide as the definitive reference compound for SAR investigations aiming to optimize neuronal targeting or cardiovascular effects.

Quote Request

Request a Quote for N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.